

# Unveiling the Structure of Angelol K: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Angelol K	
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A detailed technical guide elucidating the chemical structure of **Angelol K**, a significant angular-type pyranocoumarin, has been compiled for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the spectroscopic data and experimental protocols that were instrumental in the characterization of this natural product.

**Angelol K**, a colorless powder with a melting point of 116-118°C, was first isolated from the roots of Angelica biserrata (also known as Angelica pubescens f. biserrata). Its molecular formula has been established as C<sub>20</sub>H<sub>24</sub>O<sub>7</sub>, with a molecular weight of 376.4 g/mol . The structural elucidation of **Angelol K** was achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

## Physicochemical and Spectroscopic Data of Angelol K

A summary of the key quantitative data is presented below, providing a clear comparison of the physical and spectroscopic properties that define the structure of **Angelol K**.



Parameter	Value
Molecular Formula	C20H24O7
Molecular Weight	376.4 g/mol
Appearance	Colorless powder
Melting Point	116-118 °C
Specific Rotation	$[\alpha]D = -20.6^{\circ} (c = 0.32, CHCl_3)$
UV λmax (MeOH) nm (log ε)	221 (4.35), 255 (3.80), 298 (3.75), 328 (4.10)
IR νmax (KBr) cm <sup>-1</sup>	3450, 3350, 1720, 1620, 1580, 1130, 840

Table 1: Physicochemical and Spectroscopic Properties of Angelol K

## Nuclear Magnetic Resonance (NMR) Data

The precise arrangement of atoms in **Angelol K** was determined through detailed  $^1H$  and  $^{13}C$  NMR spectroscopy. The assignments, chemical shifts ( $\delta$ ), and coupling constants (J) are crucial for the definitive structural confirmation.



Position	<sup>13</sup> C (δ, ppm)	¹Η (δ, ppm, J in Hz)
2	161.5	-
3	112.9	6.25 (1H, d, J=9.5)
4	143.5	7.62 (1H, d, J=9.5)
4a	112.8	-
5	128.7	7.38 (1H, s)
6	118.9	6.82 (1H, s)
7	162.5	-
8	107.5	-
8a	156.8	-
1'	76.5	5.20 (1H, d, J=8.0)
2'	77.8	4.10 (1H, d, J=8.0)
3'	72.9	-
4'	25.9	1.25 (3H, s)
5'	24.9	1.30 (3H, s)
7-OCH₃	56.4	3.90 (3H, s)
1"	167.9	-
2"	127.5	6.10 (1H, qq, J=7.0, 1.5)
3"	138.5	-
4"	20.5	2.00 (3H, d, J=7.0)
5"	15.8	1.80 (3H, d, J=1.5)

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Angelol K** (in CDCl<sub>3</sub>)

## Mass Spectrometry (MS) Data



High-resolution mass spectrometry confirmed the elemental composition of **Angelol K**. The fragmentation pattern observed in the MS/MS spectrum provided further evidence for the proposed structure.

m/z	Ion Species	Proposed Fragments
377	[M+H] <sup>+</sup>	Protonated molecule
399	[M+Na]+	Sodium adduct
259	[M+H - C5H8O2] <sup>+</sup>	Loss of the angeloyl group
205	Further fragmentation	
203	Further fragmentation	_
191	Further fragmentation	_
160	Further fragmentation	-

Table 3: Mass Spectrometric Fragmentation of **Angelol K** 

## **Experimental Protocols**

The elucidation of **Angelol K**'s structure relied on a series of well-defined experimental procedures.

Isolation and Purification: The dried roots of Angelica biserrata were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure **Angelol K**.

#### Spectroscopic Analysis:

- NMR spectra were recorded on a Bruker AM-400 spectrometer in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
- Mass spectra were obtained using a high-resolution mass spectrometer with electrospray ionization (ESI).

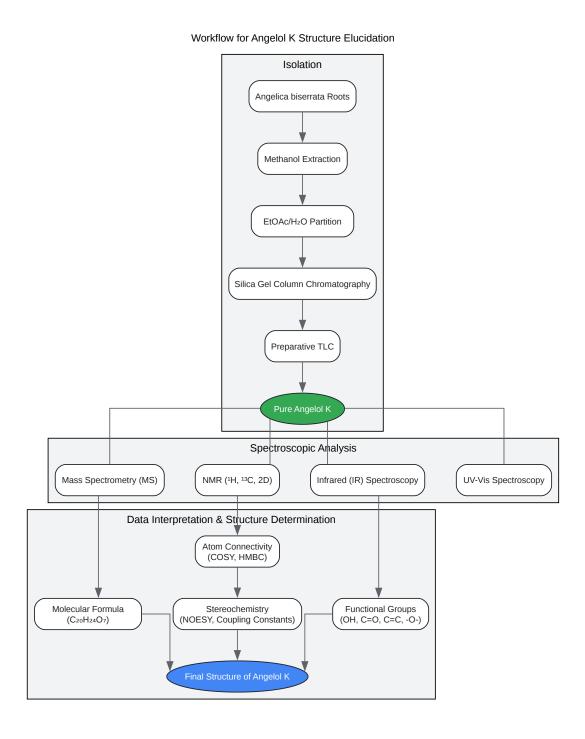


- IR spectra were recorded on a Perkin-Elmer 599B infrared spectrophotometer using potassium bromide (KBr) pellets.
- UV spectra were measured on a Shimadzu UV-260 spectrophotometer in methanol.
- Optical rotation was determined using a Perkin-Elmer 241 polarimeter.

## **Visualizing the Elucidation Workflow**

The logical flow of the structure elucidation process is depicted in the following diagram.





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Caption: Workflow of **Angelol K**'s isolation and structural elucidation.







This comprehensive guide serves as a valuable resource for the scientific community, providing the foundational data necessary for further research into the biological activities and potential therapeutic applications of **Angelol K**.

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